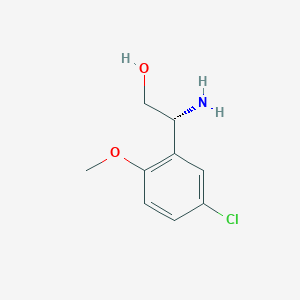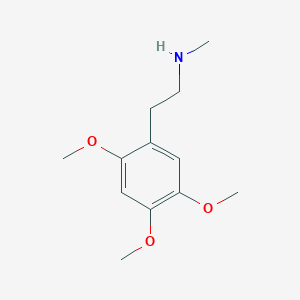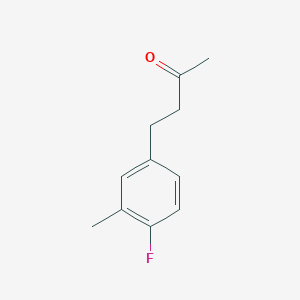
4-(4-Fluoro-3-methylphenyl)butan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Fluoro-3-methylphenyl)butan-2-one is an organic compound with the molecular formula C11H13FO It is a derivative of butanone, featuring a fluorine atom and a methyl group attached to the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Fluoro-3-methylphenyl)butan-2-one typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 4-fluoro-3-methylbenzene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form carboxylic acids.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon, leading to the formation of alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzylic position, due to the resonance stabilization of the intermediate carbocation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: N-bromosuccinimide (NBS) for bromination at the benzylic position.
Major Products Formed:
Oxidation: 4-(4-Fluoro-3-methylphenyl)butanoic acid.
Reduction: 4-(4-Fluoro-3-methylphenyl)butanol.
Substitution: 4-(4-Fluoro-3-methylphenyl)-2-bromobutane.
科学的研究の応用
4-(4-Fluoro-3-methylphenyl)butan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(4-Fluoro-3-methylphenyl)butan-2-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The compound can act as an electrophile in substitution reactions, forming stable intermediates that further react to produce desired products.
類似化合物との比較
- 4-(4-Fluorophenyl)butan-2-one
- 4-(3-Methylphenyl)butan-2-one
- 4-(4-Methylphenyl)butan-2-one
Comparison: 4-(4-Fluoro-3-methylphenyl)butan-2-one is unique due to the presence of both a fluorine atom and a methyl group on the phenyl ring. This combination imparts distinct chemical properties, such as increased lipophilicity and altered electronic effects, making it more reactive in certain chemical reactions compared to its analogs.
特性
分子式 |
C11H13FO |
|---|---|
分子量 |
180.22 g/mol |
IUPAC名 |
4-(4-fluoro-3-methylphenyl)butan-2-one |
InChI |
InChI=1S/C11H13FO/c1-8-7-10(4-3-9(2)13)5-6-11(8)12/h5-7H,3-4H2,1-2H3 |
InChIキー |
QQKIDHLQIMAMHW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)CCC(=O)C)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


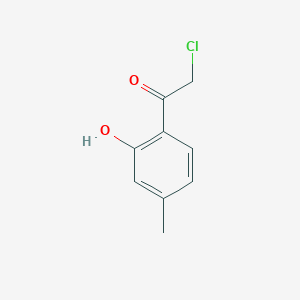

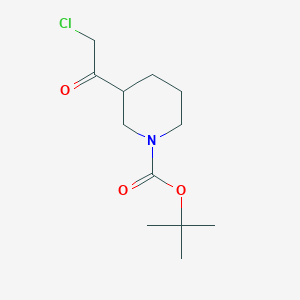

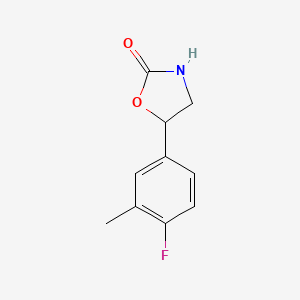
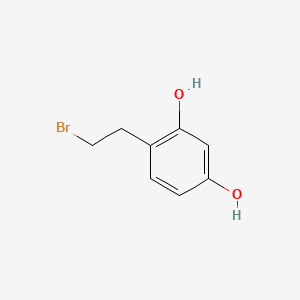
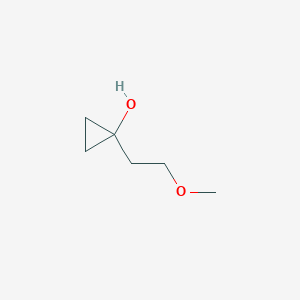
![1-[1-(3-Tert-butylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13602170.png)
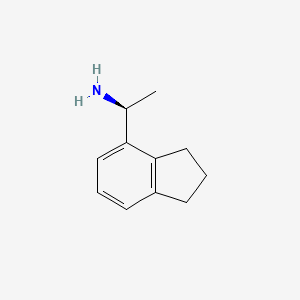
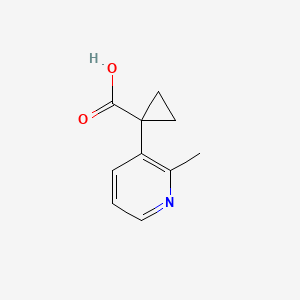
![Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-3-hydroxypropanoate](/img/structure/B13602189.png)
![2-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]aceticacid](/img/structure/B13602211.png)
